N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a benzothiazole derivative featuring a carboxamide group at position 6 of the benzothiazole core. The amide nitrogen is substituted with a 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl group, introducing steric bulk and electronic diversity.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-16(11-3-6-13-14(8-11)23-10-19-13)18-9-17(21,12-4-5-12)15-2-1-7-22-15/h1-3,6-8,10,12,21H,4-5,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJILBKLCNICJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Hydroxy and Thiophene Groups: This step involves the addition of a thiophene ring and a hydroxy group to the benzo[d]thiazole core, which can be done through a series of substitution and addition reactions.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with a carboxylic acid derivative or an activated ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are commonly employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups onto the thiophene or benzo[d]thiazole rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzo[d]thiazole core is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs from the evidence, emphasizing substituent effects, synthesis, and physicochemical properties.
Structural and Functional Group Analysis
- The hydroxyl group in the target compound contrasts with sulfonamides (e.g., 20, 28) or halogens (e.g., 6), likely enhancing solubility via H-bonding but reducing lipophilicity .
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H17N1O2S1
- Molecular Weight : 287.4 g/mol
- CAS Number : 1396715-02-8
Biological Activity Overview
Research indicates that derivatives of benzothiazole, including this compound, exhibit a range of biological activities. These include:
- Anticancer Activity : Studies have shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some thiazole compounds demonstrate significant antimicrobial effects against various pathogens.
The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells. The compound interacts with various molecular targets involved in cancer progression, including:
- p53 Pathway : Activation of p53 leads to increased expression of pro-apoptotic factors.
- Caspase Activation : The compound promotes caspase cleavage, facilitating the apoptotic process.
Case Studies and Research Findings
Several studies have evaluated the effectiveness of similar compounds against different cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 activation |
| Compound B | A549 (Lung Cancer) | 12.34 | Inhibits proliferation through cell cycle arrest |
| N-(2-cyclopropyl...) | MCF-7 | TBD | TBD |
In a comparative study, derivatives were shown to have IC50 values ranging from 0.12 to 15.63 µM against various cancer types, indicating significant potency compared to standard treatments like doxorubicin .
Antimicrobial Activity
Benzothiazole derivatives have also been noted for their antimicrobial properties. The mechanism involves disruption of microbial cell membranes and inhibition of critical enzymatic pathways.
Relevant Studies
Research has indicated that compounds similar to N-(2-cyclopropyl...) exhibit potent activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating the therapeutic potential of this compound.
Key Findings
- Solubility : The compound is moderately soluble in organic solvents but shows limited solubility in water, which may affect bioavailability.
- Metabolism : Initial studies suggest hepatic metabolism may play a significant role in its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
